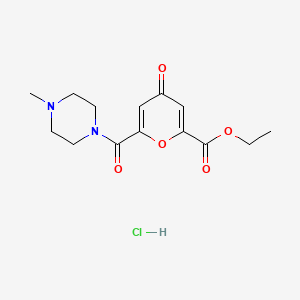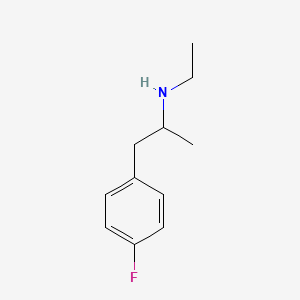
Para-fluoroethamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of para-fluoroethamphetamine typically involves the reaction of para-fluorophenylacetone with methylamine. This reaction is carried out under reductive amination conditions, often using a reducing agent such as sodium cyanoborohydride. The reaction is usually performed in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the compound’s psychoactive properties .
Chemical Reactions Analysis
Types of Reactions
Para-fluoroethamphetamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form para-fluoroamphetamine.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Para-fluoroamphetamine.
Reduction: Para-fluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Para-fluoroethamphetamine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine, serotonin, and norepinephrine.
Medicine: Investigated for potential therapeutic uses, although its psychoactive properties limit its application.
Mechanism of Action
Para-fluoroethamphetamine exerts its effects by acting as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine. It increases the levels of these neurotransmitters in the synaptic cleft by promoting their release from presynaptic neurons and inhibiting their reuptake. This leads to increased stimulation, mood elevation, and empathogenic effects .
Comparison with Similar Compounds
Para-fluoroethamphetamine is structurally similar to other substituted amphetamines, such as:
- Amphetamine
- Methamphetamine
- 4-Fluoroamphetamine
- 4-Fluoromethamphetamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. It produces less hyperthermia compared to similar compounds like para-methoxyamphetamine and 3-methylthioamphetamine .
List of Similar Compounds
- Amphetamine
- Methamphetamine
- 4-Fluoroamphetamine
- 4-Fluoromethamphetamine
Properties
CAS No. |
3823-30-1 |
|---|---|
Molecular Formula |
C11H16FN |
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-ethyl-1-(4-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-3-13-9(2)8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
PUJNOWQUPWZVER-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


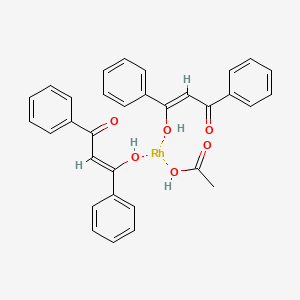
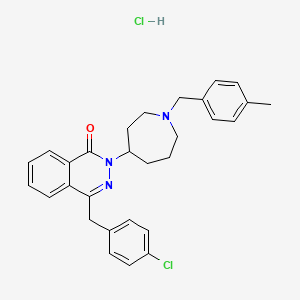
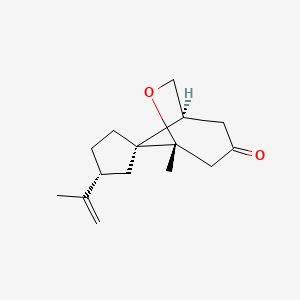
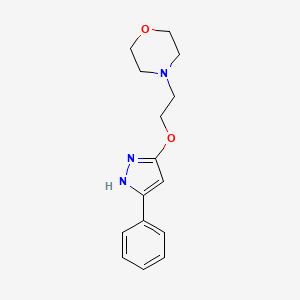

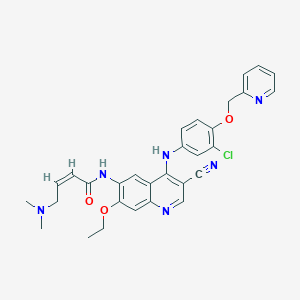
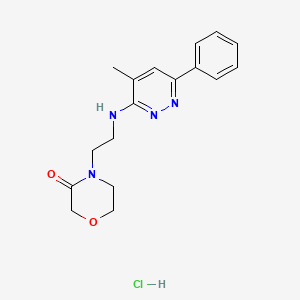
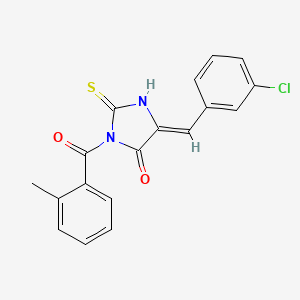
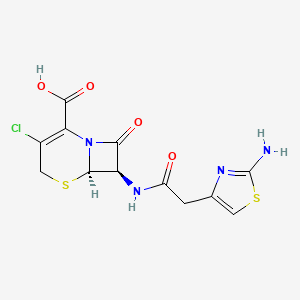
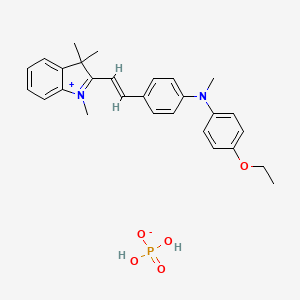
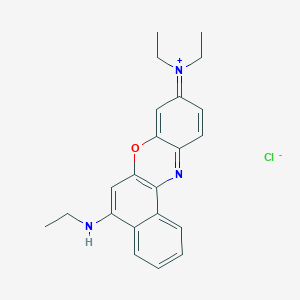
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
